molecular formula C7H13Br2F2N B13699348 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide

Cat. No.: B13699348
M. Wt: 308.99 g/mol
InChI Key: KLHTXRBRTCBBNM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide is a chemical compound that belongs to the class of halogenopiperidines. It is characterized by the presence of a bromine atom and a difluoroethyl group attached to a piperidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Chemical Reactions Analysis

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide can be compared with other halogenated piperidines, such as:

    4-Chloro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoro-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains a fluorine atom instead of bromine.

    4-Iodo-1-(2,2-difluoroethyl)piperidine Hydrobromide: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties .

Properties

Molecular Formula

C7H13Br2F2N

Molecular Weight

308.99 g/mol

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide

InChI

InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H

InChI Key

KLHTXRBRTCBBNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)CC(F)F.Br

Origin of Product

United States

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